molecular formula C9H12N2O2 B1349491 Ethyl 4-hydrazinylbenzoate CAS No. 14685-90-6

Ethyl 4-hydrazinylbenzoate

Cat. No. B1349491
CAS RN: 14685-90-6
M. Wt: 180.2 g/mol
InChI Key: JYYDHGMTXHCSKZ-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Organic Synthesis : Ethyl 4-hydrazinylbenzoate derivatives play a crucial role in the synthesis of novel organic compounds. For instance, ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and ethyl 2-(2-(4-bromobenzylidene)hydrazinyl)thiazole-4-carboxylate were synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and FT-IR. These compounds were further analyzed for their nonlinear optical properties, indicating potential applications in technology (Haroon et al., 2019).

Nonlinear Optical Properties

  • Photonic Applications : Ethyl 4-hydrazinylbenzoate derivatives demonstrate significant nonlinear optical properties, making them promising for photonic devices. A study on ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate revealed its potential in applications involving optical limiting and photonic devices (Nair et al., 2022).

Biological Activities

  • Anticancer Activity : Novel hydrazide-hydrazones derived from ethyl paraben, including Ethyl 4-hydrazinylbenzoate derivatives, have shown promising anticancer activity. This study evaluated their cytotoxicity against liver cancer cell lines, indicating their potential as therapeutic agents (Han et al., 2020).
  • Antimicrobial and Antiviral Potential : Ethyl 4-hydrazinylbenzoate derivatives have also been studied for their antimicrobial and antioxidant properties. A series of these derivatives demonstrated significant activity in both antimicrobial and antioxidant assays, with potential applications in treating infections and oxidative stress-related conditions (Haroon et al., 2021).

Material Science

  • Polymer Synthesis : Ethyl 4-hydrazinylbenzoate has been used in the synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole. These polymers have been evaluated for their antibacterial and anticancer activities, indicating their potential in drug delivery systems (Attiya et al., 2022).

Environmental Studies

  • Environmental Behavior : The environmental behavior of derivatives of Ethyl 4-hydrazinylbenzoate, such as ethyl-4-aminobenzoate, has been examined. This study looked into the transformation products and environmental fate of these compounds, shedding light on their potential ecological impact (Li et al., 2017).

Future Directions

The future directions of Ethyl 4-hydrazinylbenzoate are not explicitly mentioned in the search results. However, given its interesting properties, it could be a subject of further research in various fields of chemistry and pharmacology.


Please note that this information is based on the available resources and might not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

ethyl 4-hydrazinylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYDHGMTXHCSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355170
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydrazinylbenzoate

CAS RN

14685-90-6
Record name ethyl 4-hydrazinylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14685-90-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

5.0 g of 4-hydrazinobenzoic acid are dissolved in 70 ml of ethanol and 3 ml of concentrated H2SO4. The mixture is heated at reflux for five hours, the ethanol is evaporated, the residue is then taken up in a saturated K2CO3 solution and then extraction is carried out with AcOEt. 5.9 g of the expected compound are obtained in the form of a powder.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Morales-Toyo, C Glidewell… - … Acta Part A: Molecular …, 2019 - Elsevier
… The compound EFHB was synthesized from the condensation between the ethyl 4-hydrazinylbenzoate hydrochloride (1) and furan-2-carbaldehyde (2) (Scheme 1) as described above (…
Number of citations: 10 www.sciencedirect.com
M Morales-Toyo, YJ Alvarado, J Restrepo… - Journal of Chemical …, 2013 - Springer
… In a 100 mL round bottom flask, 1.24 g (4.62 mmol) of ethyl 4-hydrazinylbenzoate hydrochloride was dissolved in 50 mL of distilled water under magnetic stirring. Then, 0.52 μL (5.54 …
Number of citations: 8 link.springer.com
JX Zhou, FF Wong, CY Chen, MY Yeh - Bulletin of the Chemical …, 2006 - journal.csj.jp
… stirred at room temperature to provide ethyl 4hydrazinylbenzoate. The 3-aryl-4-formylsydnone derivatives 2 were mixed with ethyl 4-hydrazinylbenzoate and stirred in an EtOH solution …
Number of citations: 5 www.journal.csj.jp
JX Zhou, FF Wong, CY Chen… - Heteroatom Chemistry: An …, 2006 - Wiley Online Library
… ) and stirred at room temperature to provide ethyl 4-hydrazinylbenzoate. 4-Formyl-3-arylsydnone derivatives 2a, 2b were mixed with ethyl 4-hydrazinylbenzoate and stirred in the EtOH …
Number of citations: 9 onlinelibrary.wiley.com
MA Ragab, M Elagawany, H Daabees, ASF Ahmed… - Bioorganic …, 2022 - Elsevier
… Alternatively, we synthesized pyrazoline derivative (7) by reacting the arylidene intermediate (3) with ethyl 4-hydrazinylbenzoate under microwave irradiation at 180 C for 20 min. The …
Number of citations: 4 www.sciencedirect.com
MJ Meyers, GB Arhancet, SL Hockerman… - Journal of medicinal …, 2010 - ACS Publications
… The reaction mixture was refluxed overnight, filtered, and concentrated to give crude ethyl 4-hydrazinylbenzoate. Chalcone 6a (1 mmol) was reacted with ethyl 4-hydrazinylbenzoate …
Number of citations: 99 pubs.acs.org
RF Ahmed, WR Mahmoud, NM Abdelgawad… - European Journal of …, 2023 - Elsevier
This study aimed to design potent carbonic anhydrase inhibitors (CAIs) based on pyrazole benzenesulfonamide core. Nine series of substituted pyrazole benzenesulfonamide …
Number of citations: 3 www.sciencedirect.com
J Ward - 2016 - core.ac.uk
Ubiquitination is a diverse post-translational modification, involved in a plethora of eukaryotic processes. At least three different enzymes are required for ubiquitination to occur: an …
Number of citations: 3 core.ac.uk

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